MK-4965

Description

Properties

IUPAC Name |

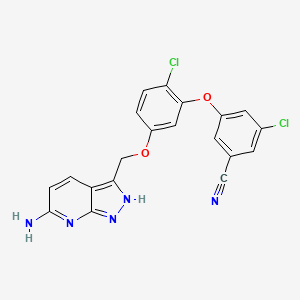

3-[5-[(6-amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N5O2/c21-12-5-11(9-23)6-14(7-12)29-18-8-13(1-3-16(18)22)28-10-17-15-2-4-19(24)25-20(15)27-26-17/h1-8H,10H2,(H3,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDIHAQCVNNLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC2=C3C=CC(=NC3=NN2)N)OC4=CC(=CC(=C4)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920035-77-4 | |

| Record name | MK-4965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920035774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-4965 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-4965 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8856WDK9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of MK-4965: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of MK-4965, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It is designed to offer an in-depth understanding for researchers, scientists, and professionals involved in drug development.

Introduction to MK-4965

MK-4965 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. As a member of the diaryl ether class of compounds, MK-4965 exhibits a high barrier to the development of resistance and maintains activity against HIV-1 strains that are resistant to other NNRTIs.[1][2] Its chemical structure allows for flexible binding to the NNRTI binding pocket of the HIV-1 reverse transcriptase enzyme, enabling it to adapt to mutations that would typically confer resistance.

Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The primary mechanism of action of MK-4965 is the allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs like MK-4965 bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[3][4] This binding induces a conformational change in the enzyme, which distorts the active site and limits its function.

The binding of MK-4965 to this allosteric site interferes with the chemical step of nucleotide incorporation into the nascent DNA strand, without directly preventing the binding of the deoxynucleoside triphosphate (dNTP).[4] This non-competitive inhibition effectively halts the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

Signaling Pathway of HIV-1 Reverse Transcription and NNRTI Inhibition

The following diagram illustrates the key steps in HIV-1 reverse transcription and the point of inhibition by MK-4965.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of MK-4965 against wild-type and NNRTI-resistant HIV-1 strains.

Table 1: In Vitro Activity of MK-4965 against Wild-Type and Mutant HIV-1 Strains

| Virus Strain | EC95 (nM) in 10% FBS | IC50 (nM) - Purified RT |

| Wild-Type | 4.4 | 0.8 |

| K103N | 13 | 1.2 |

| Y181C | 30 | 1.5 |

| K103N/Y181C | 128 | Not Reported |

Data sourced from "Antiviral Activity of MK-4965, a Novel Nonnucleoside Reverse Transcriptase Inhibitor".[5]

Table 2: Effect of Human Serum on the Antiviral Potency of MK-4965

| Virus Strain | EC95 (nM) in 10% FBS | EC95 (nM) in 50% HS | Fold Change |

| Wild-Type | 4.4 | 18 | ~4.1 |

| K103N | 13 | 58 | ~4.5 |

| Y181C | 30 | 180 | 6.0 |

Data sourced from "Antiviral Activity of MK-4965, a Novel Nonnucleoside Reverse Transcriptase Inhibitor".[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the mechanism of action of NNRTIs like MK-4965.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli expression)

-

Poly(rA)-oligo(dT)18 template-primer

-

[3H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol (DTT), 10 mM MgCl2, 0.1% (v/v) Triton X-100

-

Test compound (MK-4965) at various concentrations

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of MK-4965 in the reaction buffer.

-

In a 96-well microplate, add 20 µL of the template-primer solution (final concentration 5 µg/mL).

-

Add 10 µL of each MK-4965 dilution to the appropriate wells. Include control wells with buffer only (no inhibitor).

-

Add 10 µL of purified HIV-1 RT (final concentration ~2.5 nM) to all wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of [3H]-dTTP (final concentration 10 µM).

-

Incubate the plate for 1 hour at 37°C.

-

Stop the reaction by adding 50 µL of 10% (w/v) trichloroacetic acid (TCA).

-

Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of MK-4965 and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Multi-Cycle HIV-1 Replication Assay (Cell-Based Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system over multiple rounds of infection.

Materials:

-

Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4 cells)

-

Laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB)

-

Cell culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Test compound (MK-4965) at various concentrations

-

96-well cell culture plates

-

p24 antigen ELISA kit

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of 2 x 104 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of MK-4965 in culture medium and add 50 µL to the appropriate wells.

-

Infect the cells by adding 50 µL of HIV-1 stock at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

-

On day 5, collect the cell culture supernatant from each well.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Calculate the percent inhibition of viral replication for each concentration of MK-4965 and determine the EC95 value (the concentration at which 95% of viral replication is inhibited).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the biochemical and cell-based assays.

References

- 1. mdpi.com [mdpi.com]

- 2. A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]

- 4. abcam.cn [abcam.cn]

- 5. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MK-4965: A Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4965, chemically known as 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile, is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Developed by Merck Research Laboratories, this compound emerged from a rigorous drug discovery program aimed at identifying next-generation NNRTIs with an improved resistance profile against clinically relevant mutant strains of HIV-1. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MK-4965, presenting key data in a structured format, detailing experimental protocols, and visualizing critical pathways and workflows.

Discovery and Rationale

The discovery of MK-4965 was driven by the need for novel NNRTIs with efficacy against HIV-1 variants that have developed resistance to first-generation drugs like nevirapine and efavirenz.[1] The research strategy focused on designing inhibitors that could maintain potent activity against common mutations in the NNRTI binding pocket of the HIV-1 reverse transcriptase (RT) enzyme, such as K103N and Y181C.

The design of MK-4965 was the culmination of extensive structure-activity relationship (SAR) studies, crystallography, and molecular modeling.[1] The core structure features a pyrazolo[3,4-b]pyridine scaffold, which serves as a key pharmacophore. This was coupled with a dichlorophenoxybenzonitrile moiety through a methoxy linker, a combination designed to optimize interactions within the hydrophobic NNRTI binding pocket and to confer favorable pharmacokinetic properties.[1]

Logical Workflow of Discovery

The discovery of MK-4965 followed a structured, iterative process.

Synthesis of MK-4965

The synthesis of MK-4965 involves a multi-step sequence that constructs the key pyrazolo[3,4-b]pyridine core and couples it with the dichlorophenoxybenzonitrile side chain. The general synthetic strategy is outlined below.

Synthetic Workflow

Detailed Experimental Protocols

The following protocols are based on procedures described for analogous compounds and represent a likely synthetic route.

Step 1: Synthesis of 6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol

A detailed procedure for the synthesis of the pyrazolo[3,4-b]pyridine core can be found in the chemical literature, often starting from substituted pyrazoles and involving cyclization reactions.

Step 2: Synthesis of 3-chloro-5-(cyanomethoxy)benzonitrile

A detailed procedure for the synthesis of the side chain can be found in the chemical literature, often starting from substituted phenols and involving nucleophilic aromatic substitution.

Step 3: Synthesis of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965)

To a solution of (6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol in a suitable solvent such as DMF, is added a base, for example, sodium hydride, at 0 °C. The mixture is stirred for a specified time before the addition of 3-chloro-5-(cyanomethoxy)benzonitrile. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford MK-4965.

Biological Activity and Data

MK-4965 exhibits potent antiviral activity against both wild-type and a panel of NNRTI-resistant HIV-1 strains.

In Vitro Antiviral Activity

| Virus Strain | EC95 (nM) |

| Wild-Type (IIIB) | 12 |

| K103N | 18 |

| Y181C | 25 |

| K103N/Y181C | 42 |

EC95 values represent the concentration of the compound required to inhibit 95% of viral replication.

HIV-1 Reverse Transcriptase Inhibition

| Enzyme | IC50 (nM) |

| Wild-Type RT | 5 |

| K103N RT | 8 |

| Y181C RT | 10 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Mechanism of Action

MK-4965 is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket, known as the NNRTI binding pocket, which is located approximately 10 Å from the polymerase active site.

Signaling Pathway Diagram

Binding of MK-4965 to the NNRTI binding pocket induces a conformational change in the reverse transcriptase enzyme. This allosteric change distorts the polymerase active site, thereby inhibiting the synthesis of viral DNA from the RNA template.

Experimental Protocols

HIV-1 Reverse Transcriptase Assay

The inhibitory activity of MK-4965 against HIV-1 RT can be determined using a variety of commercially available kits or established protocols. A typical assay involves the following steps:

-

Enzyme and Substrate Preparation : Recombinant HIV-1 RT (wild-type or mutant) is pre-incubated with varying concentrations of the test compound (MK-4965).

-

Reaction Initiation : The reverse transcription reaction is initiated by the addition of a template-primer (e.g., poly(rA)-oligo(dT)) and dNTPs, one of which is labeled (e.g., [³H]-dTTP or with a non-radioactive tag).

-

Incubation : The reaction mixture is incubated at 37 °C for a specified period.

-

Reaction Termination and Detection : The reaction is stopped, and the amount of newly synthesized DNA is quantified. For radioactive assays, this involves capturing the radiolabeled DNA on a filter and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, detection may involve colorimetric or fluorescent readouts.

-

Data Analysis : The concentration of inhibitor that causes a 50% reduction in RT activity (IC50) is calculated from the dose-response curve.

Cell-Based Antiviral Assay

The antiviral activity of MK-4965 in a cellular context is typically assessed using the following protocol:

-

Cell Culture : A suitable human T-cell line (e.g., MT-4, CEM) is cultured under standard conditions.

-

Compound Preparation : A serial dilution of MK-4965 is prepared in cell culture medium.

-

Infection : Cells are infected with a known amount of HIV-1 (wild-type or mutant strains).

-

Treatment : Immediately after infection, the diluted compound is added to the cell cultures.

-

Incubation : The cultures are incubated for several days to allow for viral replication.

-

Quantification of Viral Replication : The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the culture supernatant (using an ELISA) or by measuring the activity of a reporter gene (e.g., luciferase) in engineered cell lines.

-

Data Analysis : The concentration of the compound that inhibits viral replication by 95% (EC95) is determined from the dose-response curve. Cell viability assays (e.g., MTT or MTS) are run in parallel to assess any cytotoxicity of the compound.

Conclusion

MK-4965 represents a significant advancement in the development of NNRTIs for the treatment of HIV-1 infection. Its discovery was guided by a rational, structure-based design approach, leading to a compound with potent activity against both wild-type and clinically important resistant strains of the virus. The synthetic route to MK-4965 is well-defined, and its biological activity has been thoroughly characterized through robust in vitro assays. This technical guide provides a core repository of information for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this important antiretroviral agent.

References

MK-4965: A Technical Overview of a Novel NNRTI

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4965 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its unique diaryl ether and indazole moieties.[1] Developed as a potential therapeutic agent for Human Immunodeficiency Virus Type 1 (HIV-1) infection, MK-4965 has demonstrated significant in vitro activity against both wild-type (WT) virus and a broad spectrum of NNRTI-resistant strains. This technical guide provides a comprehensive overview of the core data and methodologies associated with the preclinical evaluation of MK-4965.

Mechanism of Action

As an NNRTI, MK-4965 functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. It binds to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the polymerase active site.[2] This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the conversion of viral RNA into proviral DNA, a critical step in the HIV-1 replication cycle.

Biochemical and Antiviral Activity

MK-4965 exhibits potent inhibitory activity against purified HIV-1 reverse transcriptase and robust antiviral efficacy in cell-based assays.

Biochemical Inhibition of HIV-1 Reverse Transcriptase

The inhibitory activity of MK-4965 against wild-type and common NNRTI-resistant mutant HIV-1 RT enzymes was determined using a biochemical assay. The results are summarized in the table below.

| Enzyme Target | IC50 (nM) |

| Wild-Type HIV-1 RT | 0.8 ± 0.2 |

| K103N Mutant RT | 1.2 ± 0.3 |

| Y181C Mutant RT | 0.6 ± 0.1 |

Data sourced from Lai et al., 2009. The values represent the mean ± standard deviation from multiple experiments.

Antiviral Activity Against HIV-1 Strains

The antiviral potency of MK-4965 was evaluated in a multiple-cycle replication assay using human T-lymphoid cells. The 95% effective concentration (EC95) was determined for wild-type HIV-1 and a panel of NNRTI-resistant mutants.

| HIV-1 Strain | EC95 (nM) in 10% FBS | EC95 (nM) in 50% HS |

| Wild-Type | 4.4 | 18 |

| Single Mutations | ||

| L100I | 11 | Not Reported |

| K101E | 2.5 | Not Reported |

| K103N | 13 | 55 |

| V106A | 6.4 | Not Reported |

| V179D | 2.9 | Not Reported |

| Y181C | 30 | 180 |

| Y188L | 13 | Not Reported |

| G190A | 11 | Not Reported |

| P225H | 5.3 | Not Reported |

| F227L | 10 | Not Reported |

| M230L | 11 | Not Reported |

| Double Mutations | ||

| K103N/Y181C | 128 | 550 |

| K103N/P225H | 18 | Not Reported |

| Triple Mutation | ||

| L100I/K103N/Y181C | >833 | Not Reported |

Data compiled from Lai et al., 2009. FBS: Fetal Bovine Serum; HS: Human Serum.

Resistance Profile

MK-4965 maintains potent activity against several key single NNRTI resistance mutations, including K103N and Y181C.[1] However, its efficacy is significantly reduced against the double mutant K103N/Y181C and is largely compromised against the triple mutant L100I/K103N/Y181C. This suggests a resistance pathway that involves the accumulation of specific mutations within the NNRTI binding pocket.

Experimental Protocols

HIV-1 Reverse Transcriptase Biochemical Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.

Biochemical Assay Workflow

Methodology:

-

Preparation: A reaction mixture containing purified recombinant HIV-1 RT (wild-type or mutant), a poly(rA) template, and an oligo(dT) primer is prepared in an assay buffer. Serial dilutions of MK-4965 are also prepared.

-

Reaction Initiation: The enzyme, template-primer, and inhibitor are combined in a 96-well plate. The reaction is initiated by the addition of a mixture of deoxyribonucleoside triphosphates (dNTPs), including biotin-dUTP and a ruthenium-labeled dCTP (Ru-dCTP).

-

Incubation: The reaction plate is incubated at 37°C to allow for DNA synthesis.

-

Detection: The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate, which captures the biotinylated DNA product. The amount of incorporated ruthenium is then quantified using an electrochemiluminescence (ECL) detector.

-

Data Analysis: The signal intensity is proportional to the RT activity. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Multiple-Cycle HIV-1 Replication Assay

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a relevant cell line over several cycles of infection.

Antiviral Assay Workflow

Methodology:

-

Cell Plating: Human T-lymphoid cells (MT-4) are seeded into 96-well microtiter plates.

-

Compound Addition: Serial dilutions of MK-4965 are added to the wells.

-

Infection: The cells are then infected with a predetermined amount of cell-free HIV-1 (wild-type or a specific mutant strain).

-

Incubation: The plates are incubated at 37°C for 4 to 5 days to allow for multiple rounds of viral replication.

-

Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of viral p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The 95% effective concentration (EC95), the concentration of the drug that inhibits viral replication by 95%, is determined from the dose-response curve.

Logical Relationship of MK-4965 Activity

The following diagram illustrates the hierarchical activity of MK-4965 against different categories of HIV-1 strains, from most to least susceptible.

MK-4965 Activity Spectrum

Conclusion

MK-4965 is a novel NNRTI with potent in vitro activity against wild-type HIV-1 and many common NNRTI-resistant variants. Its distinct chemical structure and favorable preclinical profile made it a subject of interest for further development in the treatment of HIV-1 infection. The data and methodologies presented in this guide provide a foundational understanding of the preclinical characteristics of this compound. Further investigation into its in vivo pharmacokinetics and safety profile would be necessary for a complete evaluation of its therapeutic potential.

References

MK-4965: A Technical Overview of its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity spectrum of MK-4965, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The document details its potency against wild-type and resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1), outlines the experimental protocols for its evaluation, and illustrates its mechanism of action through detailed diagrams.

Core Antiviral Activity of MK-4965

MK-4965 is a diaryl ether and indazole-containing NNRTI that demonstrates high potency against HIV-1.[1] Its mechanism of action is based on the non-competitive inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[2] NNRTIs bind to a hydrophobic pocket on the p66 subunit of the RT, approximately 10 Å away from the polymerase active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA to DNA.[3]

The antiviral spectrum of MK-4965 is highly specific to HIV-1. This selectivity is a characteristic feature of NNRTIs, which do not inhibit HIV-2 RT or other cellular DNA polymerases.[1][4] Extensive searches of published literature reveal no evidence of significant activity against other viral families, such as Herpesviridae, Orthomyxoviridae, or Hepadnaviridae.

Quantitative Antiviral Potency

The in vitro antiviral activity of MK-4965 has been quantified through various assays, with key data summarized in the tables below. The 95% effective concentration (EC95) and 50% inhibitory concentration (IC50) are presented for wild-type HIV-1 and clinically significant resistant mutants.

Table 1: In Vitro Antiviral Activity of MK-4965 against Wild-Type and Mutant HIV-1 Strains

| Virus Strain | EC95 (nM) in 10% FBS | Fold Change vs. WT |

| Wild-Type (WT) | 4.4 | 1.0 |

| K103N | 13 | 2.95 |

| Y181C | 30 | 6.82 |

| K103N + Y181C | 128 | 29.09 |

Data sourced from Lai et al., 2009.[2][4]

Table 2: Biochemical Inhibitory Activity of MK-4965 against Recombinant HIV-1 Reverse Transcriptase

| RT Enzyme | IC50 (nM) |

| Wild-Type (WT) | < 1 |

| K103N | < 1 |

| Y181C | < 1 |

Data sourced from Lai et al., 2009.[1]

Table 3: Selectivity Index of MK-4965

| Cell Line | CC50 (µM) | Virus Strain | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| MT-4 | >173 (estimated) | Wild-Type | 0.0024 | >72,083 |

EC50 for WT HIV-1 (IIIB) in MT-4 cells is approximately 2.4 nM as per related diaryl ether NNRTI studies. The CC50 value is estimated based on publicly available data for similar diarylpyrimidine-type NNRTIs, which show low cytotoxicity (>173 µM).[5] The exact CC50 for MK-4965 is not publicly available.

Resistance Profile

A significant challenge with NNRTIs is the emergence of drug-resistant mutations. MK-4965 has been evaluated against a panel of viruses with common NNRTI resistance-associated mutations. While it retains potency against the highly prevalent K103N and Y181C mutants, certain mutations can confer higher levels of resistance.

Table 4: Activity of MK-4965 against a Panel of NNRTI-Resistant HIV-1 Mutants

| Mutation | Fold Change in EC50 vs. WT |

| L100I | 2.5 |

| K103N | 3.0 |

| V106A | 2.1 |

| V108I | 1.3 |

| Y181C | 6.8 |

| Y188L | >100 |

| G190A | 3.2 |

| P225H | 1.1 |

| F227L | 1.3 |

| M230L | 1.5 |

| K103N/Y181C | 29.1 |

| V106I/Y188L | >100 |

Data represents a summary from multiple sources, with a fold change of >10 considered clinically significant.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MK-4965's antiviral activity.

HIV-1 Replication Assay (p24 Antigen-Based)

This assay measures the inhibition of viral replication over multiple cycles by quantifying the production of the HIV-1 p24 capsid protein.

-

Cells and Viruses:

-

MT-4 cells (a human T-cell line) are used as the host cells.

-

Laboratory-adapted strains of HIV-1 (e.g., IIIB) or clinical isolates are used for infection.

-

-

Methodology:

-

Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well.

-

Prepare serial dilutions of MK-4965 in culture medium.

-

Add the diluted compound to the cells.

-

Infect the cells with a pre-titered amount of HIV-1 stock (e.g., at a multiplicity of infection of 0.01).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

-

On day 7, collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercially available ELISA kit.

-

Calculate the EC50 value by plotting the percentage of p24 inhibition against the log of the compound concentration.

-

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

-

Cells:

-

MT-4 cells.

-

-

Methodology:

-

Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well.

-

Prepare serial dilutions of MK-4965 in culture medium.

-

Add the diluted compound to the cells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

-

Add a viability reagent (e.g., MTT or CellTiter-Glo) to each well.

-

Measure the absorbance or luminescence according to the reagent manufacturer's protocol.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

-

In Vitro Resistance Selection

This experiment identifies the mutations that arise in HIV-1 under the selective pressure of the antiviral compound.

-

Cells and Virus:

-

MT-2 cells and wild-type HIV-1 (e.g., strain IIIB).

-

-

Methodology:

-

Infect MT-2 cells with wild-type HIV-1 in the presence of a starting concentration of MK-4965 (typically at or below the EC50).

-

Culture the cells until viral breakthrough is observed (indicated by cytopathic effect or increasing p24 levels).

-

Harvest the supernatant containing the progeny virus.

-

Use the harvested virus to infect fresh MT-2 cells in the presence of an increased concentration of MK-4965.

-

Repeat this passage process for multiple rounds.

-

Once a virus population is selected that can replicate at a significantly higher drug concentration, extract the viral RNA.

-

Perform reverse transcription-PCR (RT-PCR) to amplify the reverse transcriptase gene.

-

Sequence the amplified DNA to identify mutations.

-

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow related to MK-4965.

Caption: HIV-1 Replication Cycle and the Mechanism of Action of MK-4965.

Caption: Experimental Workflow for In Vitro Antiviral Activity Assay.

References

- 1. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Selectivity of the reverse transcriptase inhibitors toward types 1 and 2 of human immunodeficiency virus (HIV)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploiting the Tolerant Region I of the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Pocket: Discovery of Potent Diarylpyrimidine-Typed HIV-1 NNRTIs against Wild-Type and E138K Mutant Virus with Significantly Improved Water Solubility and Favorable Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the MK-4965 (Islatravir) Target Binding Site on HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of MK-4965, clinically known as islatravir (ISL), a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI). Islatravir is a potent antiretroviral agent under investigation for the treatment and prevention of HIV-1 infection.

Introduction to Islatravir (MK-4965)

Islatravir (4′-ethynyl-2-fluoro-2′-deoxyadenosine) is a deoxyadenosine analog that, unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs), retains a 3'-hydroxyl group. Its unique structure, particularly the 4′-ethynyl group, confers a novel mechanism of action that leads to potent antiviral activity against both wild-type and drug-resistant HIV-1 strains. Intracellularly, islatravir is phosphorylated to its active triphosphate form, islatravir-triphosphate (ISL-TP), by host cell kinases. ISL-TP is then incorporated into the nascent viral DNA chain by HIV-1 reverse transcriptase (RT).

Mechanism of Action

ISL-TP inhibits HIV-1 RT through a multi-faceted mechanism that primarily involves the inhibition of translocation, a critical step in DNA synthesis. This leads to both immediate and delayed chain termination.

-

Immediate Chain Termination: After incorporation of ISL-monophosphate (ISL-MP) into the viral DNA, the 4′-ethynyl group of the sugar moiety sterically hinders the repositioning of the primer terminus from the nucleotide-binding site (N-site) to the primer-grip site (P-site) of the enzyme. This blockage of translocation prevents the binding of the next incoming deoxynucleoside triphosphate (dNTP), leading to immediate chain termination.

-

Delayed Chain Termination: In some instances, translocation may occur, allowing for the incorporation of one more nucleotide. However, the presence of ISL-MP in the DNA chain induces structural distortions that ultimately result in delayed chain termination.

This dual mechanism contributes to islatravir's high potency and a high barrier to the development of resistance.

Mechanism of action of islatravir.

The Islatravir Binding Site on Reverse Transcriptase

Crystallographic studies of the HIV-1 reverse transcriptase in complex with a DNA template-primer and ISL-TP have provided a detailed view of the binding site. The structure, available in the Protein Data Bank under the accession code 5J2M , reveals that ISL-TP binds to the enzyme's active site.

The high potency of islatravir is attributed to the interactions of its 4′-ethynyl group within a conserved hydrophobic pocket in the polymerase active site. This pocket is not significantly exploited by natural dNTPs or other NRTIs.

Key Amino Acid Residues in the Islatravir Binding Pocket:

| Amino Acid Residue | Role in Binding |

| Ala-114 | Forms part of the hydrophobic pocket that accommodates the 4′-ethynyl group. |

| Tyr-115 | Contributes to the hydrophobic interactions with the 4′-ethynyl group. |

| Phe-160 | Another key residue forming the hydrophobic pocket for the 4′-ethynyl group. |

| Met-184 | Interacts with the 4′-ethynyl group and is a known site for drug resistance mutations. |

| Asp-185 | The aliphatic portion of this catalytic residue also contributes to the hydrophobic pocket. |

These interactions enhance the binding of ISL-TP to the reverse transcriptase and are crucial for its translocation-inhibiting mechanism.

Quantitative Data

The antiviral activity of islatravir has been quantified in various in vitro assays. The following tables summarize its potency against wild-type HIV-1 and common drug-resistant strains.

Table 1: Antiviral Activity of Islatravir against Wild-Type and Resistant HIV-1 Strains

| HIV-1 Strain | IC50 (nM) | Fold Change vs. Wild-Type |

| Wild-Type | 1.06 | 1.0 |

| M184I Mutant | 6.57 | 6.2 |

| M184V Mutant | 7.25 | 6.8 |

Data from cell-based assays using MT4-GFP cells.

Table 2: EC50 Values of Islatravir against Various HIV-1 Strains

| HIV-1 Strain | EC50 (nM) |

| Wild-Type (WT) | 0.068 |

| M184V Mutant | 3.1 |

| Multi-Drug Resistant (MDR) | 0.15 |

EC50 values represent the concentration required to achieve 50% of the maximum effect.

Experimental Protocols

This section outlines the general methodologies used to characterize the binding and activity of islatravir. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

X-ray Crystallography

The crystal structure of HIV-1 reverse transcriptase in complex with islatravir was determined to elucidate the binding mode.

Workflow for X-ray crystallography.

Protocol Outline:

-

Protein Expression and Purification: The p66 and p51 subunits of HIV-1 reverse transcriptase are typically expressed in E. coli and purified using chromatography techniques such as nickel-affinity and ion exchange chromatography.

-

Complex Formation: The purified RT heterodimer is incubated with a synthetic DNA template-primer and islatravir-triphosphate to form the ternary complex.

-

Crystallization: The complex is crystallized using methods like hanging drop vapor diffusion, where the protein complex solution is mixed with a precipitant solution and allowed to equilibrate against a reservoir of the precipitant.

-

Data Collection and Structure Determination: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected. These data are then used to solve and refine the three-dimensional structure of the complex.

Antiviral Activity Assays

The potency of islatravir against different HIV-1 strains is commonly determined using cell-based antiviral assays.

Workflow for antiviral activity assay.

Protocol Outline:

-

Cell Culture: A suitable host cell line, such as MT4 cells engineered to express green fluorescent protein (GFP) upon HIV-1 infection (MT4-GFP), is cultured.

-

Drug Treatment: The cells are treated with a range of concentrations of islatravir.

-

Viral Infection: The treated cells are then infected with a known amount of the HIV-1 strain of interest (e.g., wild-type or a specific mutant).

-

Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.

-

Quantification of Replication: The extent of viral replication is measured. In the case of MT4-GFP cells, this is done by quantifying the number of GFP-positive cells using flow cytometry.

-

Data Analysis: The data are used to generate dose-response curves, from which the IC50 (the concentration that inhibits 50% of viral replication) or EC50 (the concentration that provides 50% of the maximal response) values are calculated.

Resistance Profile

The primary mutations associated with reduced susceptibility to islatravir are M184I and M184V. The M184V mutation, which confers high-level resistance to the NRTIs lamivudine and emtricitabine, only modestly reduces the activity of islatravir. This highlights the differentiated resistance profile of islatravir compared to traditional NRTIs. The A114S mutation, when combined with other mutations, can also contribute to reduced susceptibility.

Conclusion

MK-4965 (islatravir) represents a significant advancement in antiretroviral therapy due to its novel mechanism of action as a nucleoside reverse transcriptase translocation inhibitor. Its potent activity is derived from the unique interactions of its 4′-ethynyl group within a hydrophobic pocket of the HIV-1 reverse transcriptase active site, leading to both immediate and delayed chain termination. This detailed understanding of its binding site and mechanism of action, supported by crystallographic and virological data, provides a strong foundation for its continued clinical development and for the rational design of future antiretroviral agents.

In vitro efficacy of MK-4965 against HIV-1

An In-Depth Technical Guide on the In Vitro Efficacy of MK-4965 against HIV-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

MK-4965 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its potent in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] As a member of the NNRTI class of antiretroviral drugs, MK-4965 functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme, an essential catalyst in the viral replication cycle.[1][3] This technical guide offers a detailed overview of the in vitro efficacy of MK-4965, encompassing its mechanism of action, quantitative antiviral activity against various HIV-1 strains, and a summary of the experimental protocols employed for its evaluation.

Mechanism of Action

MK-4965 exerts its antiviral effect by binding to a hydrophobic pocket within the p66 subunit of the HIV-1 reverse transcriptase enzyme.[1][3] This binding site is allosteric, meaning it is distinct from the active site where nucleotide binding and polymerization occur. The binding of MK-4965 to this pocket induces a conformational change in the enzyme's structure, which in turn distorts the active site and inhibits the catalytic function of the reverse transcriptase, thereby preventing the synthesis of viral DNA from the RNA template.[4][5]

Caption: Allosteric inhibition of HIV-1 RT by MK-4965.

Quantitative In Vitro Efficacy

The antiviral potency of MK-4965 has been rigorously assessed in vitro against wild-type HIV-1, a panel of clinically relevant NNRTI-resistant mutants, and various HIV-1 subtypes. The 95% effective concentration (EC95), which represents the concentration of the drug required to inhibit 95% of viral replication, is a key metric for its efficacy.

Antiviral Activity against Wild-Type and NNRTI-Resistant HIV-1 Strains

MK-4965 demonstrates high potency against both wild-type HIV-1 and strains carrying common NNRTI resistance-conferring mutations.

| HIV-1 Strain | EC95 (nM) in 10% Fetal Bovine Serum |

| Wild-Type (WT) | <30[1][2] |

| K103N Mutant | <30[1][2] |

| Y181C Mutant | <30[1][2] |

Activity Across Different HIV-1 Subtypes

Studies have indicated that MK-4965 maintains comparable efficacy across a variety of HIV-1 subtypes, highlighting its potential for broad-spectrum activity.[1][2]

Experimental Protocols

This section provides a summary of the fundamental experimental methodologies utilized to ascertain the in vitro efficacy of MK-4965. It is important to recognize that these are high-level overviews. For the execution of these experiments, researchers should consult detailed, step-by-step protocols from the original publications.

Cell-Based Antiviral Susceptibility Assay

This type of assay is crucial for determining the concentration-dependent inhibitory effect of a compound on HIV-1 replication within a cellular context.

Caption: General workflow for a cell-based HIV-1 antiviral assay.

A frequently utilized system for this purpose is the TZM-bl cell line. These are HeLa cells engineered to express CD4, CCR5, and CXCR4, and they contain an integrated luciferase reporter gene under the control of the HIV-1 Long Terminal Repeat (LTR).[6]

Summarized Protocol:

-

Cell Seeding: TZM-bl cells are plated in 96-well microtiter plates.

-

Compound Addition: A range of concentrations of MK-4965 are added to the designated wells.

-

Virus Inoculation: A standardized amount of HIV-1 is introduced to the cell cultures.

-

Incubation: The plates are incubated for approximately 48 hours to allow for viral entry, replication, and reporter gene expression.

-

Quantification of Viral Replication: The level of viral replication is assessed either by measuring the luminescence produced by the luciferase reporter gene or by quantifying the concentration of the viral p24 antigen in the culture supernatant via ELISA.[6]

-

Data Analysis: Dose-response curves are generated to calculate the EC95 value.

HIV-1 p24 Antigen ELISA Protocol

The Enzyme-Linked Immunosorbent Assay (ELISA) for the HIV-1 p24 capsid protein is a standard method for quantifying the extent of viral replication in cell culture.

Summarized Protocol:

-

Plate Coating: The wells of a 96-well plate are coated with a monoclonal antibody specific for the HIV-1 p24 antigen.

-

Sample and Standard Addition: Cell culture supernatants and a series of p24 protein standards are added to the wells.

-

Addition of Detection Antibody: A biotin-conjugated polyclonal antibody that recognizes the p24 antigen is added.

-

Enzyme Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody.

-

Substrate Reaction: A chromogenic substrate for HRP is added, leading to a colorimetric reaction.

-

Signal Measurement: The absorbance of the color change is measured using a microplate reader, and the concentration of p24 in the samples is interpolated from the standard curve.[7][8][9][10][11]

Conclusion

MK-4965 is a highly potent non-nucleoside reverse transcriptase inhibitor that has demonstrated robust in vitro activity against a wide array of HIV-1 strains, including those harboring key resistance mutations.[1][2] Its allosteric mechanism of action provides a critical tool in the therapeutic arsenal against HIV-1. The comprehensive in vitro data presented in this guide affirm its significant potential as an antiretroviral drug candidate and lay the groundwork for continued investigation and development.

References

- 1. Antiviral Activity of MK-4965, a Novel Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity of MK-4965, a novel nonnucleoside reverse transcriptase inhibitor [pubmed.ncbi.nlm.nih.gov]

- 3. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hanc.info [hanc.info]

- 10. fybreeds.com [fybreeds.com]

- 11. en.hillgene.com [en.hillgene.com]

MK-4965: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of MK-4965, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). All quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language are included to illustrate signaling pathways and experimental workflows.

Chemical Structure and Properties

MK-4965, with the IUPAC name 3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile, is a small molecule inhibitor of HIV-1 reverse transcriptase.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile[1] |

| CAS Number | 920035-77-4[1] |

| Molecular Formula | C₂₀H₁₃Cl₂N₅O₂[1] |

| SMILES | N#CC1=CC(Cl)=CC(OC2=CC(OCC3=NNC4=NC(N)=CC=C43)=CC=C2Cl)=C1 |

| InChI Key | KXDIHAQCVNNLIB-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 426.26 g/mol [1] |

| Exact Mass | 425.0446 g/mol [1] |

| Topological Polar Surface Area | 119 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

| LogP (calculated) | 4.3 |

Pharmacological Properties

MK-4965 is a highly potent NNRTI that demonstrates significant activity against both wild-type and clinically relevant mutant strains of HIV-1.[2]

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, MK-4965 allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, a critical step in the viral replication cycle.

In Vitro Potency

MK-4965 has demonstrated potent activity against wild-type HIV-1 and key mutant strains that confer resistance to other NNRTIs.

| Target | IC₅₀ (nM) | EC₉₅ (nM) |

| Wild-Type HIV-1 RT | 0.8 | 12 |

| K103N Mutant RT | 1.5 | 25 |

| Y181C Mutant RT | 1.2 | 20 |

Data represents typical values and may vary between specific assays.

Pharmacokinetics

MK-4965 exhibits favorable pharmacokinetic properties, including excellent oral bioavailability in preclinical species.

| Species | Oral Bioavailability (F%) |

| Rat | 52%[1] |

| Dog | 75% |

| Monkey | 60% |

Pharmacokinetic parameters can be influenced by factors such as formulation and subject physiology.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of MK-4965.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the inhibitory activity of MK-4965 against the HIV-1 reverse transcriptase enzyme.

Methodology:

-

Reagent Preparation: An assay buffer containing Tris-HCl, KCl, and MgCl₂ is prepared. Recombinant HIV-1 reverse transcriptase (wild-type or mutant) and a poly(A) template with an oligo(dT) primer are diluted in the assay buffer.

-

Compound Dilution: MK-4965 is serially diluted in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.

-

Enzyme Inhibition: The reverse transcriptase enzyme is pre-incubated with the various concentrations of MK-4965 to allow for inhibitor binding.

-

Reaction Initiation: The reverse transcription reaction is initiated by the addition of a mixture containing [³H]-labeled thymidine triphosphate (TTP).

-

Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.

-

Reaction Termination: The reaction is stopped by the addition of EDTA.

-

Product Capture: The biotinylated oligo(dT) primer allows the newly synthesized radiolabeled DNA to be captured on a streptavidin-coated plate.

-

Signal Detection: The amount of incorporated [³H]TTP is quantified using a scintillation counter.

-

Data Analysis: The concentration of MK-4965 that inhibits 50% of the reverse transcriptase activity (IC₅₀) is calculated by fitting the data to a dose-response curve.

Synthesis and Purification

Detailed, step-by-step synthesis and purification protocols for MK-4965 are often proprietary. However, the synthesis generally involves a multi-step process culminating in the coupling of the pyrazolopyridine core with the substituted chlorobenzonitrile moiety. Purification is typically achieved through column chromatography followed by recrystallization to yield a highly pure final product. For specific synthesis routes, researchers are directed to the primary medicinal chemistry literature.

Conclusion

MK-4965 is a potent NNRTI with a promising preclinical profile. Its strong activity against both wild-type and resistant strains of HIV-1, coupled with its excellent oral bioavailability, underscores its potential as a therapeutic candidate. This technical guide provides a foundational understanding of its chemical, pharmacological, and experimental characteristics to aid in further research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-4965: A Technical Guide for HIV-1 Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MK-4965, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of HIV-1 infection. This document compiles available preclinical data, details experimental methodologies for its evaluation, and presents its mechanism of action and resistance profile.

Core Compound Profile

MK-4965 is a diaryl ether and indazole-containing NNRTI designed for potent inhibition of HIV-1 reverse transcriptase (RT), the essential enzyme for converting viral RNA into DNA.[1][2] Its chemical structure allows it to bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts the catalytic site and halts DNA polymerization.[3]

Quantitative In Vitro Efficacy

MK-4965 has demonstrated potent activity against both wild-type (WT) and clinically relevant NNRTI-resistant strains of HIV-1 in biochemical and cell-based assays.[1][2]

Biochemical Inhibitory Activity

The inhibitory activity of MK-4965 against purified HIV-1 reverse transcriptase was assessed, showing subnanomolar potency against the wild-type enzyme and key mutant forms.

| Target Enzyme | IC50 (nM) |

| Wild-Type (WT) RT | 0.5 ± 0.2 |

| K103N Mutant RT | 0.6 ± 0.1 |

| Y181C Mutant RT | 0.8 ± 0.3 |

| Table 1: Biochemical IC50 values for MK-4965 against wild-type and mutant HIV-1 reverse transcriptase. Data are presented as mean ± standard deviation.[1] |

Antiviral Activity in Cell Culture

The 95% effective concentration (EC95) of MK-4965 was determined in cell culture experiments, demonstrating its ability to inhibit viral replication in the presence of serum proteins.

| HIV-1 Strain | EC95 (nM) in 10% Fetal Bovine Serum |

| Wild-Type (WT) | 4.4 |

| K103N Mutant | 13 |

| Y181C Mutant | 30 |

| K103N/Y181C Double Mutant | 128 |

| Table 2: Antiviral activity of MK-4965 against wild-type and NNRTI-resistant HIV-1 strains in a multiple-cycle replication assay.[1][4] |

Resistance Profile

MK-4965 maintains significant activity against the most prevalent NNRTI-resistant viral strains, including those with K103N and Y181C mutations.[1][2] However, certain mutations, such as Y188L, have been shown to confer a higher level of resistance.[4] A broader panel of 15 NNRTI-resistant mutant viruses was used to evaluate its profile, which was found to be superior to efavirenz but not etravirine.[1][2]

Combination Potential

To assess its potential role in combination antiretroviral therapy, MK-4965 was evaluated with 18 FDA-approved anti-HIV agents. These studies demonstrated that MK-4965 does not exhibit antagonistic effects when combined with other drugs, suggesting its suitability for inclusion in multi-drug regimens.[1][2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of MK-4965.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 RT (wild-type or mutant)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]TTP)

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl2)

-

Test compound (MK-4965) at various concentrations

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of MK-4965.

-

In a microplate, combine the assay buffer, poly(rA)-oligo(dT), and dNTPs.

-

Add the diluted MK-4965 to the appropriate wells. Include no-drug controls.

-

Initiate the reaction by adding the purified HIV-1 RT enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Transfer the reaction mixture to a filter plate to capture the newly synthesized DNA.

-

Wash the filter plate to remove unincorporated labeled dNTPs.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

-

HIV-1 permissive cell line (e.g., MT-4, SupT1)

-

HIV-1 virus stock (wild-type or mutant)

-

Cell culture medium and supplements (e.g., fetal bovine serum)

-

Test compound (MK-4965) at various concentrations

-

Method for quantifying viral replication (e.g., p24 ELISA, luciferase reporter assay)

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere or stabilize.

-

Prepare serial dilutions of MK-4965 in cell culture medium.

-

Add the diluted compound to the cells.

-

Infect the cells with a known amount of HIV-1 virus stock.

-

Include virus control (cells + virus, no drug) and cell control (cells only) wells.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-6 days).

-

At the end of the incubation period, collect the cell supernatant or lyse the cells, depending on the readout method.

-

Quantify viral replication using a suitable method (e.g., measure p24 antigen concentration in the supernatant).

-

Calculate the percent inhibition of viral replication for each compound concentration and determine the EC95 value.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the concentration at which the test compound is toxic to the host cells.

Materials:

-

The same cell line used in the antiviral assay.

-

Cell culture medium and supplements.

-

Test compound (MK-4965) at the same concentrations used in the antiviral assay.

-

Reagent for measuring cell viability (e.g., MTS, resazurin).

Procedure:

-

Seed cells in a 96-well plate at the same density as the antiviral assay.

-

Add the serial dilutions of MK-4965 to the cells. No virus is added.

-

Include cell control wells with no compound.

-

Incubate the plate under the same conditions and for the same duration as the antiviral assay.

-

Add the cell viability reagent to all wells.

-

Incubate for the recommended time to allow for colorimetric or fluorometric conversion.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cytotoxicity for each concentration and determine the 50% cytotoxic concentration (CC50).

Visualizations

Mechanism of Action of NNRTIs

Caption: Mechanism of MK-4965 as an NNRTI.

In Vitro Antiviral Screening Workflow

Caption: Workflow for in vitro screening of antiviral compounds.

MK-4965 Activity and Interaction Profile

Caption: Activity and interaction profile of MK-4965.

References

Methodological & Application

Application Notes and Protocols for the Use of MK-4965 in Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4965 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). It possesses a distinct chemical structure featuring both diaryl ether and indazole moieties.[1][2] As a critical component of antiretroviral therapy, NNRTIs allosterically inhibit the reverse transcriptase (RT) enzyme, a key protein responsible for converting the viral RNA genome into DNA, thus preventing its integration into the host cell's genome and halting viral replication. A significant advantage of MK-4965 is its efficacy not only against wild-type (WT) HIV-1 but also against strains carrying common NNRTI-resistance mutations, such as K103N and Y181C.[1][2]

These application notes provide detailed protocols for evaluating the antiviral activity of MK-4965 in both biochemical and cell-based assays, along with a summary of its reported potency.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

MK-4965 targets the HIV-1 reverse transcriptase, an enzyme crucial for the viral life cycle. The diagram below illustrates the central role of reverse transcriptase in the HIV-1 replication cycle and the point of inhibition by MK-4965.

Caption: HIV-1 replication cycle and the inhibitory action of MK-4965.

Data Presentation

The antiviral activity of MK-4965 has been quantified in both biochemical and cell-based assays. The following tables summarize the reported inhibitory concentrations (IC₅₀) and effective concentrations (EC₉₅).

Table 1: Biochemical Activity of MK-4965 against HIV-1 Reverse Transcriptase

| Target Enzyme | IC₅₀ (nM) |

| Wild-Type (WT) RT | 0.8 ± 0.3 |

| K103N Mutant RT | 1.4 ± 0.4 |

| Y181C Mutant RT | 0.9 ± 0.2 |

Data represent mean values ± standard deviation.

Table 2: Antiviral Activity of MK-4965 in Cell-Based Assays

| Virus Strain | EC₉₅ (nM) in 10% FBS | EC₉₅ (nM) in 50% Human Serum |

| Wild-Type (WT) | 4.4 | ~18-26 |

| K103N Mutant | 13 | ~52-78 |

| Y181C Mutant | 30 | ~120-180 |

| K103N/Y181C Double Mutant | 128 | Not Reported |

FBS: Fetal Bovine Serum. The antiviral potency of MK-4965 is reduced approximately four- to sixfold in the presence of 50% human serum.[1][2]

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Biochemical Assay

This assay measures the direct inhibitory effect of MK-4965 on the enzymatic activity of purified recombinant HIV-1 RT.

Workflow:

Caption: Workflow for the HIV-1 RT biochemical assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of MK-4965 in an appropriate solvent (e.g., DMSO) and then in assay buffer.

-

The assay buffer typically contains 50 mM Tris-HCl (pH 8.3), 10 mM MgCl₂, 50mM KCl, and 3 mM DTT.

-

Prepare a solution of a template-primer such as poly(rA)•oligo(dT)₁₂₋₁₈.

-

Prepare a mixture of dNTPs, including a labeled deoxynucleotide triphosphate (e.g., [³H]dTTP or a biotin- or digoxigenin-labeled dUTP).

-

-

Reaction Setup:

-

In a 96-well microplate, add the diluted recombinant HIV-1 RT (wild-type or mutant) to each well.

-

Add the serially diluted MK-4965 or control vehicle to the wells.

-

Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at room temperature.

-

-

Reaction Initiation and Incubation:

-

Initiate the polymerase reaction by adding the template-primer and dNTP mixture to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a solution such as 0.5 M EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated DNA product.

-

Wash the plate to remove unincorporated nucleotides.

-

Quantify the amount of newly synthesized DNA by measuring the incorporated label (e.g., scintillation counting for [³H]dTTP or a colorimetric/luminescent signal for other labels).

-

-

Data Analysis:

-

Calculate the percent inhibition of RT activity for each concentration of MK-4965 relative to the no-drug control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Multiple-Cycle HIV-1 Replication Assay

This cell-based assay evaluates the ability of MK-4965 to inhibit HIV-1 replication in a more physiologically relevant context.

Workflow:

Caption: Workflow for the multiple-cycle HIV-1 replication assay.

Detailed Methodology:

-

Cell and Virus Preparation:

-

Culture a suitable human T-lymphoid cell line (e.g., MT-4 cells) in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) or human serum, and antibiotics.

-

Prepare and titer stocks of wild-type and NNRTI-resistant HIV-1 strains.

-

-

Assay Setup:

-

Seed the cells into a 96-well plate at a density of approximately 2.5 x 10⁵ cells per well.

-

Prepare serial dilutions of MK-4965 in the cell culture medium. The concentration range should span from sub-nanomolar to micromolar to capture the full dose-response curve.

-

-

Infection and Treatment:

-

Infect the cells with the HIV-1 viral stock at a low multiplicity of infection (MOI).

-

Immediately after infection, add the serially diluted MK-4965 or a no-drug control to the wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ atmosphere for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

-

Quantification of Viral Replication:

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of viral replication using one of the following methods:

-

p24 Antigen ELISA: Measure the concentration of the viral core protein p24 in the supernatant.

-

Reverse Transcriptase Activity Assay: Measure the RT activity in the supernatant as an indicator of viral particle production.

-

Cell Viability Assay: If the virus is cytopathic, measure cell viability (e.g., using an MTT or XTT assay) as an inverse measure of viral replication.

-

-

-

Data Analysis:

-

Calculate the percentage of viral replication inhibition for each concentration of MK-4965 compared to the no-drug control.

-

Determine the EC₉₅ value (the concentration of the drug that inhibits viral replication by 95%) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Conclusion

MK-4965 demonstrates potent antiviral activity against both wild-type and clinically relevant NNRTI-resistant HIV-1 strains. The provided protocols for biochemical and cell-based assays offer robust methods for the in vitro characterization of MK-4965 and other NNRTI candidates. Careful execution of these experiments will provide valuable data for preclinical drug development and resistance profiling.

References

Application Notes and Protocols for In Vivo Studies of MK-4965 and Novel NNRTI Candidates

For Researchers, Scientists, and Drug Development Professionals

Statement on Data Unavailability

Extensive searches of publicly available scientific literature and databases did not yield specific quantitative in vivo data or detailed experimental protocols for the non-nucleoside reverse transcriptase inhibitor (NNRTI) MK-4965. While its potent in vitro antiviral activity is well-documented, the results of preclinical animal studies, including pharmacokinetics and efficacy, do not appear to be in the public domain.

Therefore, this document provides a comprehensive guide based on established principles and common practices for the in vivo evaluation of novel NNRTIs, using MK-4965 as a representative compound. The protocols and data presented herein are illustrative and designed to guide researchers in the preclinical development of similar antiviral agents.

Introduction to MK-4965 and Preclinical In Vivo Assessment

MK-4965 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent activity against wild-type and clinically relevant mutant strains of HIV-1 in in vitro assays. As with any promising drug candidate, the evaluation of its properties in vivo is a critical step in the preclinical development process. In vivo studies in animal models are essential to understand the pharmacokinetic profile, assess the efficacy, and determine the safety and tolerability of the compound before it can be considered for human clinical trials.

This document outlines standardized protocols for conducting pharmacokinetic and efficacy studies of NNRTI candidates in relevant animal models.

Signaling Pathway of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus. They bind to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and blocking the conversion of viral RNA into DNA.

Application Notes and Protocols for MK-4965 in HIV-1 Subtype Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4965 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its diaryl ether and indazole moieties.[1][2] It has demonstrated potent antiviral activity against wild-type human immunodeficiency virus type 1 (HIV-1) and common NNRTI-resistant strains, such as those with K103N and Y181C mutations in the reverse transcriptase enzyme.[1][2] An important characteristic of MK-4965 is its efficacy across various HIV-1 subtypes, a critical attribute for a globally relevant antiretroviral agent. These notes provide a summary of its inhibitory activity and detailed protocols for assessing the susceptibility of diverse HIV-1 subtypes to MK-4965.

Data Presentation: In Vitro Inhibitory Activity of MK-4965 Against HIV-1 Subtypes

MK-4965 has been shown to be similarly effective against a variety of HIV-1 subtypes.[1] Notably, studies have indicated that subtypes D and H may exhibit greater susceptibility to NNRTIs like MK-4965.[1] The following table summarizes the quantitative data on the in vitro antiviral activity of MK-4965 against different HIV-1 variants.

| HIV-1 Strain/Variant | Subtype | Assay Type | Cell Line | Parameter | Value (nM) | Serum Condition |

| Wild-Type (WT) | B | Multiple-Cycle Replication | MT-4 | EC95 | 4.4 | 10% FBS |

| K103N Mutant | B | Multiple-Cycle Replication | MT-4 | EC95 | 13 | 10% FBS |

| Y181C Mutant | B | Multiple-CycIe Replication | MT-4 | EC95 | 30 | 10% FBS |

| K103N/Y181C Double Mutant | B | Multiple-Cycle Replication | MT-4 | EC95 | 128 | 10% FBS |

| Wild-Type (WT) | B | Multiple-Cycle Replication | MT-4 | EC95 | ~18-26 | 50% Human Serum |

Data extracted from studies conducted in the presence of either 10% fetal bovine serum (FBS) or 50% human serum. The antiviral EC95 of MK-4965 was observed to be reduced approximately four- to sixfold in the presence of 50% human serum.[1]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

MK-4965, as an NNRTI, functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), located near the polymerase active site. This binding is non-competitive with respect to the nucleoside triphosphate substrates. The binding of MK-4965 induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity, thereby blocking the conversion of the viral RNA genome into proviral DNA.

Caption: Mechanism of action of MK-4965 as a non-nucleoside reverse transcriptase inhibitor.

Experimental Protocols

Protocol 1: HIV-1 Subtype Inhibition Assay using a Multiple-Cycle Replication System

This protocol is designed to determine the 50% effective concentration (EC50) or 95% effective concentration (EC95) of MK-4965 against various replication-competent HIV-1 subtypes.

1. Materials:

- Cell Line: MT-4 (human T-lymphoid cells) or other susceptible T-cell lines (e.g., CEM-CCR5).

- Viruses: Laboratory-adapted or clinical isolates of different HIV-1 subtypes.

- Compound: MK-4965, dissolved in DMSO to a stock concentration of 10 mM.

- Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Assay Plates: 96-well flat-bottom tissue culture plates.

- Reagents: Reagent for quantifying viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay kit).

- Instruments: CO2 incubator (37°C, 5% CO2), microplate reader.

2. Methods:

Protocol 2: Single-Cycle Infectivity Assay using TZM-bl Reporter Cells

This assay is useful for high-throughput screening and for viruses that may not replicate efficiently in T-cell lines. It measures the inhibition of a single round of viral entry and replication.

1. Materials:

- Cell Line: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes).

- Viruses: Env-pseudotyped viruses representing different HIV-1 subtypes.

- Compound: MK-4965, prepared as in Protocol 1.

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, penicillin, and streptomycin.

- Reagents: DEAE-Dextran, luciferase substrate (e.g., Bright-Glo™).

- Plates: 96-well white, solid-bottom assay plates.

- Instruments: CO2 incubator, luminometer.

2. Methods:

Experimental Workflow Diagram

Caption: General workflow for in vitro HIV-1 subtype inhibition assays.

References

Application Notes and Protocols for Testing MK-4965 Against Mutant HIV-1 Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4965 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its diaryl ether and indazole moieties.[1] It has demonstrated potent in vitro activity against wild-type (WT) human immunodeficiency virus type 1 (HIV-1) and, significantly, against a range of HIV-1 strains harboring mutations that confer resistance to other NNRTIs.[1][2] The emergence of drug-resistant HIV-1 strains is a primary challenge in antiretroviral therapy, necessitating the development of new agents with improved resistance profiles. These application notes provide a detailed protocol for evaluating the efficacy of MK-4965 against a panel of clinically relevant NNRTI-resistant HIV-1 mutants.

Mechanism of Action

MK-4965, like other NNRTIs, is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. It binds to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site for nucleoside binding. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.[1] The unique structural features of MK-4965 are thought to contribute to its enhanced potency against common NNRTI-resistant mutants.

Data Presentation: In Vitro Efficacy of MK-4965 Against NNRTI-Resistant HIV-1 Strains

The following table summarizes the in vitro antiviral activity of MK-4965 against wild-type HIV-1 and key NNRTI-resistant mutants, as determined by a multiple-cycle replication assay in the presence of 10% fetal bovine serum (FBS). The 95% effective concentration (EC95) represents the concentration of the drug required to inhibit 95% of viral replication.

| HIV-1 Strain | Genotype | MK-4965 EC95 (nM) |

| Wild-Type (WT) | - | 4.4 |

| NNRTI-Resistant Mutant | K103N | 13 |

| NNRTI-Resistant Mutant | Y181C | 30 |

| NNRTI-Resistant Double Mutant | K103N + Y181C | 128 |